molecular formula C17H15N3O B5698091 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone

3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone

Cat. No.: B5698091
M. Wt: 277.32 g/mol
InChI Key: QUUZBEZNWNMSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is a fused heterocyclic compound featuring a pyrimidine ring fused to a benzimidazole scaffold, with a phenylketone substituent at the 1-position. This structural motif is associated with diverse biological activities, including antineoplastic, kinase inhibition, and T-cell modulation . Its synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization strategies, as seen in related analogs .

Properties

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZBEZNWNMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone typically involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. The reaction conditions, such as temperature and solvent, can significantly influence the course of the reaction and the yield of the desired product . For instance, varying the reaction temperature can lead to the formation of different intermediates or by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent and temperature, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Biological Activities and Medicinal Applications

Research indicates that 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone exhibits significant biological activities, which can be categorized as follows:

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to enhance biological activity. The methods used in synthesis include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions.
  • Cyclization Techniques : Utilizing heat or catalysts to promote the formation of the bicyclic structure.
  • Functional Group Modifications : Post-synthesis modifications to improve solubility or target specificity.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that modifications to the compound could lead to more potent antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC50 values were determined for different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)10

These findings indicate a promising avenue for further research into its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural differences among analogs lie in substituents on the phenyl ring or pyrimidine/benzimidazole cores, which significantly influence physical properties (Table 1).

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent(s) Yield (%) Melting Point (°C) Molecular Weight
(Phenyl)methanone derivative (Target Compound) Phenyl N/A N/A ~327.35*
(3b) (p-Tolyl)methanone p-Tolyl 88 228–230 441.49
(3c) (Phenyl)methanone Phenyl 82 317–318.5 413.46
(3d) (4-Chlorophenyl)methanone 4-Chlorophenyl 89 199.0–201.5 447.93
(3e) (2-Chlorophenyl)methanone 2-Chlorophenyl 86 301–303 447.93
4-Phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one Phenyl, 2-keto N/A N/A 265.31
2-(4-Bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazol-4(3H)-one 4-Bromophenyl, 4-keto N/A N/A 333.19

*Estimated based on molecular formula C₂₁H₁₇N₃O.
Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3d, 3e) generally lower melting points compared to electron-donating groups (e.g., p-Tolyl in 3b) .
  • Steric Effects : Ortho-substituted derivatives (e.g., 3e) exhibit higher melting points than para-substituted analogs (e.g., 3d), likely due to restricted molecular rotation .

Hydrogen Bonding and Crystallography

  • Dimer Formation : Analogs like 2-(4-bromophenyl)-dihydropyrimido-benzimidazolone form centrosymmetric dimers via N–H···N hydrogen bonds (R₂²(8) motif), enhancing crystal stability .
  • Conformational Flexibility : The pyrimidine ring in 4-phenyltetrahydropyrimido analogs adopts a "sofa" conformation, with the phenyl ring perpendicular to the pyrimidine plane (dihedral angle: 89.00°) .

Biological Activity

3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is a complex organic compound belonging to the class of benzimidazole derivatives. This compound exhibits a unique fused bicyclic structure that combines benzimidazole and pyrimidine moieties, which may enhance its biological activities compared to simpler analogs. Recent studies have focused on its potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C17H14N3OC_{17}H_{14}N_3O. The compound's structure includes a benzimidazole core, a pyrimidine ring, and a phenyl group, contributing to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutics like Olaparib .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential interactions with bacterial targets, which could lead to broad-spectrum antimicrobial effects .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced potency against various biological targets. For example:

Substituent Biological Activity
FluoroIncreased antimicrobial activity
ChloroEnhanced anticancer properties
MethoxyImproved anti-inflammatory effects

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
  • Antimicrobial Testing : In a separate study, various derivatives of this compound were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .

Q & A

What are the common synthetic routes for 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone, and how can reaction conditions be optimized?

Basic Synthesis:
The compound can be synthesized via multicomponent reactions involving benzaldehyde derivatives, 1H-benzimidazol-2-amine, and diketones. For example, Li et al. used ionic liquids (e.g., 3-butyl-1-methyl-1H-imidazol-3-ium chloride) as solvents at 363 K, achieving crystallization in ethanol . Key parameters include stoichiometric ratios (1:1:1 for reactants) and reaction monitoring via TLC.

Advanced Optimization:
Parallel synthesis libraries can explore substituent effects on yield and purity. For instance, sulfonamide groups may enhance bioactivity, while phenoxy substitutions modify physicochemical properties . Solvent choice (e.g., ethanol vs. acetonitrile) and temperature gradients (e.g., 343–373 K) should be systematically tested to minimize side products like hydrazine byproducts .

How can structural elucidation of this compound be performed to resolve conformational ambiguities?

Basic Characterization:
X-ray crystallography confirms the pyrimidine ring adopts a "sofa" conformation, with the phenyl ring perpendicular (dihedral angle 89.00°) to the pyrimidine plane . NMR (¹H/¹³C) identifies key protons (e.g., C7–H7 at δ 7.2–7.4 ppm) and carbonyl carbons (C=O at ~177 ppm) .

Advanced Analysis:
Density Functional Theory (DFT) calculations can predict hydrogen-bonding patterns (e.g., N–H⋯N and C–H⋯π interactions) observed in crystal packing . Dynamic NMR studies at variable temperatures may resolve rotational barriers in flexible regions like the benzimidazole moiety.

What biological activities are associated with this scaffold, and how can structure-activity relationships (SAR) guide analog design?

Basic Bioactivity:
Benzimidazole-pyrimidine hybrids exhibit kinase inhibition (e.g., Caspase-3 IC₅₀ < 100 nM) and antiulcer activity (>50% gastric secretion inhibition) . The phenylmethanone group enhances lipophilicity, improving membrane permeability.

Advanced SAR Strategies:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase kinase binding affinity, while bulky groups at C2 reduce metabolic degradation .
  • Scaffold Hopping: Replacing the pyrimidine ring with pyrazolo[1,5-a]pyrimidine (as in ) may enhance anti-inflammatory activity.

What analytical challenges arise in assessing the purity and stability of this compound?

Basic Quality Control:
HPLC (C18 column, acetonitrile/water gradient) resolves degradation products, with purity >98% achievable via recrystallization . Stability studies under accelerated conditions (40°C/75% RH) identify hydrolytic susceptibility at the carbonyl group.

Advanced Method Development:
LC-MS/MS quantifies trace impurities (e.g., <0.1% hydrazine derivatives) using MRM transitions (e.g., m/z 263 → 245 for the parent ion) . Forced degradation studies under UV light (254 nm) reveal photolytic pathways requiring inert storage (N₂/Ar atmosphere) .

How do computational models aid in predicting the pharmacological potential of derivatives?

Basic Modeling:
Molecular docking (AutoDock Vina) identifies key interactions with Caspase-3’s active site (e.g., hydrogen bonds with Arg164 and hydrophobic contacts with Tyr204) .

Advanced Mechanistic Insights:

  • MD Simulations: 100-ns trajectories assess binding stability under physiological conditions (e.g., RMSD < 2 Å for Caspase-3 complexes).
  • QSAR Models: Topological polar surface area (TPSA < 90 Ų) and logP (2.5–4.0) correlate with blood-brain barrier penetration for neuropathic pain targets .

What crystallographic data are critical for understanding intermolecular interactions in solid-state forms?

Basic Crystallography:
Unit cell parameters (e.g., orthorhombic Pbca, a = 13.606 Å, b = 7.567 Å, c = 24.578 Å) and hydrogen-bonding metrics (N–H⋯N: 2.89 Å, 168°) guide polymorphism studies .

Advanced Applications:
Co-crystallization with coformers (e.g., succinic acid) improves solubility. Hirshfeld surface analysis quantifies π-π stacking (C–H⋯π: 15% contribution) and van der Waals interactions .

How can researchers resolve contradictions in reported bioactivity data across studies?

Case Example:
While highlights Caspase-3 inhibition for stroke, reports antiulcer activity. Resolution Strategies:

  • Target Profiling: Broad kinase screening (e.g., Eurofins Panlabs panel) identifies off-target effects.
  • Dose-Response Analysis: EC₅₀ values (e.g., 10 µM for TIE-2 inhibition vs. 1 µM for VEGFR2) clarify target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.